Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
Overview
Description
Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is an organic compound that features a benzoate ester functional group, a chlorine atom, and a pyrrolidine ring
Mechanism of Action
Target of Action
Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate is a complex compound that may interact with multiple targets. The pyrrolidine ring, a key component of this compound, is a common feature in many biologically active compounds and is known to interact with various targets .
Mode of Action
Compounds containing a pyrrolidine ring are known to interact with their targets in a variety of ways . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been found to interact with a variety of biochemical pathways . The influence of steric factors on biological activity has been investigated, and the structure-activity relationship (SAR) of these compounds has been described .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied . For instance, the metabolism and pharmacokinetics of a novel Src kinase inhibitor, which contains a pyrrolidin-1-yl group, have been investigated .
Result of Action
Compounds containing a pyrrolidine ring have been found to have various biological effects . For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported pyrrolidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate typically involves the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 2-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the pyrrolidine ring: The ester is then reacted with pyrrolidine under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride may be employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted benzoates.
Hydrolysis: The primary products are 2-chloro-4-(pyrrolidin-1-yl)benzoic acid and methanol.
Oxidation and reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(pyrrolidin-1-yl)benzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Methyl 2-chloro-4-(morpholin-1-yl)benzoate: Contains a morpholine ring instead of pyrrolidine, potentially altering its biological activity.
Methyl 2-chloro-4-(piperidin-1-yl)benzoate: Features a piperidine ring, which may influence its pharmacokinetic profile.
Uniqueness
Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorine atom and the pyrrolidine ring distinguishes it from other similar compounds, potentially offering advantages in terms of reactivity and selectivity in various applications.
Properties
IUPAC Name |
methyl 2-chloro-4-pyrrolidin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBLQYDWEPLAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377011 | |
Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-38-5 | |
Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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